(Z)-Methyl icos-11-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-Methyl icos-11-enoate can be synthesized through the esterification of cis-11-eicosenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is often carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl icos-11-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various ester derivatives
Scientific Research Applications
(Z)-Methyl icos-11-enoate is utilized in several scientific research fields:
Chemistry: It serves as a reference standard in analytical chemistry and is used in the synthesis of complex molecules.
Biology: The compound is studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Research explores its potential therapeutic effects and its role in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of (Z)-Methyl icos-11-enoate involves its interaction with lipid metabolic pathways. It can be incorporated into cell membranes, influencing membrane fluidity and function. The compound may also act as a precursor for bioactive lipids, which play roles in signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: Another fatty acid methyl ester with a similar structure but differing in the position of the double bond.
Methyl linoleate: Contains two double bonds, making it more unsaturated compared to (Z)-Methyl icos-11-enoate.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds
Uniqueness
This compound is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research focused on lipid metabolism and membrane dynamics .
Properties
CAS No. |
3946-08-5 |
---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl icos-11-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3 |
InChI Key |
RBKMRGOHCLRTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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